N-{2-[(2-methoxyphenyl)carbamoyl]phenyl}biphenyl-2-carboxamide
Description
N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a methoxyphenyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.
Properties
Molecular Formula |
C27H22N2O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O3/c1-32-25-18-10-9-17-24(25)29-27(31)22-15-7-8-16-23(22)28-26(30)21-14-6-5-13-20(21)19-11-3-2-4-12-19/h2-18H,1H3,(H,28,30)(H,29,31) |
InChI Key |
HFVUPCLWXWEUON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain substituents with others, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with various substituents, such as:
- N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide
- N-(2-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide
- N-(2-{[(2-nitrophenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide
Uniqueness
N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide is unique due to its specific methoxyphenyl substituent, which can influence its reactivity, stability, and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
